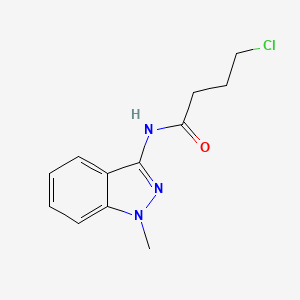

4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide

Description

Properties

IUPAC Name |

4-chloro-N-(1-methylindazol-3-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c1-16-10-6-3-2-5-9(10)12(15-16)14-11(17)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPWCMPPIPNBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)NC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228942 | |

| Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-97-6 | |

| Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide

Abstract

This guide provides a comprehensive technical overview for the synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, a key intermediate in pharmaceutical research and development.[1] The synthesis involves the acylation of 1-methyl-1H-indazol-3-amine with 4-chlorobutyryl chloride. This document details the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and critical safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with the necessary insights for a successful and reproducible synthesis.

Introduction and Synthetic Strategy

4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its structure, featuring a reactive chlorobutyl group and a stable indazole core, makes it a versatile intermediate for introducing specific functionalities.

The primary synthetic route is a nucleophilic acyl substitution reaction. This involves the reaction of the nucleophilic amine group of 1-methyl-1H-indazol-3-amine with the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the two primary starting materials:

Caption: Retrosynthetic analysis of the target compound.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Purity | Notes |

| 1-methyl-1H-indazol-3-amine | 2655-59-6 | C8H9N3 | >98% | Starting material. |

| 4-chlorobutyryl chloride | 4635-59-0 | C4H6Cl2O | >98% | Acylating agent.[2] |

| Triethylamine (TEA) | 121-44-8 | C6H15N | >99% | Anhydrous, as a base. |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | Anhydrous | Reaction solvent. |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO3 | ACS Grade | For aqueous work-up. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | ACS Grade | For drying organic layer. |

Experimental Protocol

Reaction Setup and Execution

The following workflow outlines the key stages of the synthesis:

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-indazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 eq) to the solution. The triethylamine acts as a scavenger for the HCl produced during the reaction.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction.

-

Acylation: Slowly add a solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous DCM to the cooled mixture dropwise over 15-20 minutes.[2][3] A rapid addition can lead to side reactions and a decrease in yield.

-

Reaction Progression: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by adding deionized water.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove any remaining acid, and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.

Reaction Mechanism

The core of this synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 3-amino group of the indazole attacks the electrophilic carbonyl carbon of the 4-chlorobutyryl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine base then deprotonates the newly formed amide to yield the final product and triethylammonium chloride.

Characterization

The identity and purity of the synthesized compound, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful formation of the amide bond.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4]

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Reagent-Specific Hazards:

-

4-chlorobutyryl chloride: This substance is corrosive and reacts with water to release toxic gas.[5] It can cause severe skin burns and eye damage.[3] Handle it in a well-ventilated fume hood and avoid contact with moisture.[5][6]

-

Dichloromethane (DCM): It is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

Triethylamine (TEA): It is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Extend reaction time, ensure anhydrous conditions. |

| Loss during work-up. | Perform extractions carefully; ensure proper pH during washes. | |

| Impure Product | Side reactions due to overheating. | Maintain low temperature during acyl chloride addition. |

| Inefficient purification. | Optimize chromatography conditions (solvent system, silica gel). | |

| No Reaction | Deactivated starting materials. | Use freshly opened or purified reagents. |

| Insufficient base. | Ensure the correct stoichiometry of triethylamine. |

References

-

KSCL (KRISHNA). 4 CHLOROBUTYRYL CHLORIDE MSDS. [Link]

-

PrepChem.com. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]

-

PrepChem.com. Synthesis of I. Methyl 1H-Indazole-3-ylacetate. [Link]

- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. CAS 4635-59-0: 4-Chlorobutyryl chloride | CymitQuimica [cymitquimica.com]

- 3. 4-Chlorobutyryl chloride Online | 4-Chlorobutyryl chloride Manufacturer and Suppliers [scimplify.com]

- 4. 1427460-97-6|4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide|BLD Pharm [bldpharm.com]

- 5. kscl.co.in [kscl.co.in]

- 6. 4-Chlorobutyryl Chloride - High Purity at Affordable Prices [moltuslab.net]

4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide CAS number 1427460-97-6

An In-Depth Technical Guide to 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide (CAS 1427460-97-6)

Abstract

This technical guide provides a comprehensive overview of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, CAS number 1427460-97-6. The document details its chemical and physical properties, outlines a robust and validated synthetic protocol, and describes standard analytical methods for its characterization. Furthermore, it explores the compound's strategic importance as a versatile intermediate in medicinal chemistry and drug discovery, stemming from the privileged indazole scaffold and the reactive chlorobutyl sidechain. Safety, handling, and storage protocols are also discussed. This guide is intended for researchers, chemists, and drug development professionals who are utilizing this molecule in their synthetic and discovery workflows.

Introduction and Research Context

Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[1][2] These bicyclic nitrogen heterocycles are key structural motifs in numerous clinically approved drugs and investigational agents, demonstrating activities such as anti-tumor, anti-inflammatory, and anti-HIV effects.[1][3] Specifically, the 1H-indazole-3-amine and its acylated derivatives are effective hinge-binding fragments for various protein kinases, making them highly valuable in the development of targeted cancer therapies.[4]

4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide emerges in this context as a strategically designed synthetic intermediate. It combines three key features:

-

A 1-methyl-1H-indazol-3-amine core: The N1-methylation prevents competing reactions at this position and can enhance metabolic stability or modulate binding interactions.[5]

-

An amide linkage: This provides a stable connection between the indazole core and the sidechain.

-

A terminal alkyl chloride: The 4-chlorobutyl group is a moderately reactive electrophile, making the molecule a perfect building block for further elaboration. It allows for facile nucleophilic substitution reactions to introduce a diverse range of functional groups, enabling the synthesis of chemical libraries for screening or the development of covalent inhibitors and targeted protein degraders (PROTACs).

This guide serves as a practical resource for the synthesis, validation, and application of this high-value chemical intermediate.

Chemical Identity and Physicochemical Properties

The fundamental properties of the title compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 1427460-97-6 | [6] |

| Molecular Formula | C₁₂H₁₄ClN₃O | |

| Molecular Weight | 251.72 g/mol | |

| MDL Number | MFCD22370026 | |

| Predicted Boiling Point | 486.2 ± 25.0 °C (at 760 mmHg) | [6] |

| Predicted Density | 1.29 ± 0.1 g/cm³ | [6] |

| Predicted pKa | 13.47 ± 0.43 | [6] |

| Hazard Statement | Irritant |

Synthesis and Purification Protocol

The most direct and reliable synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is achieved via the acylation of 1-methyl-1H-indazol-3-amine with 4-chlorobutyryl chloride. This is a standard nucleophilic acyl substitution reaction.

Rationale and Causality

-

Starting Materials: 1-methyl-1H-indazol-3-amine is the nucleophile, providing the core scaffold. 4-chlorobutyryl chloride is a highly reactive acylating agent, chosen for its ability to react efficiently at low temperatures.[7]

-

Solvent: An inert, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to prevent side reactions with the highly reactive acyl chloride.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product.

-

Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing the formation of impurities. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

-

Purification: A standard aqueous workup removes the hydrochloride salt of the base and other water-soluble impurities. The final product is purified by flash column chromatography on silica gel to remove any unreacted starting material or minor byproducts.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

-

To a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-methyl-1H-indazol-3-amine (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Add triethylamine (TEA, 1.2 eq) to the solution and cool the flask to 0 °C in an ice-water bath.

-

Slowly add a solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer one more time with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide as a solid.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a combination of standard analytical techniques must be employed. This section describes the expected outcomes, which serve as a self-validating system for the synthesis protocol.

Analytical Validation Workflow

Caption: Workflow for the analytical validation of the final product.

Expected Analytical Data

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purity: The LC chromatogram (e.g., at 254 nm) should show a single major peak, confirming the purity of the compound (typically >95%).

-

Mass: The mass spectrum (in positive ion mode, ESI+) will show a protonated molecular ion peak [M+H]⁺ at m/z ≈ 252.1. A characteristic isotopic pattern for one chlorine atom ([M+H]⁺ / [M+2+H]⁺ ratio of approximately 3:1) should be observed.

-

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

Aromatic Protons: Expect signals in the range of δ 7.2-8.0 ppm corresponding to the four protons on the indazole ring.

-

Amide Proton (N-H): A broad singlet, typically downfield (δ > 8.5 ppm), which may be exchangeable with D₂O.

-

N-Methyl Protons (N-CH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to 3H.

-

Chlorobutyl Protons:

-

-CH₂-Cl: A triplet around δ 3.6-3.7 ppm (2H).

-

-CO-CH₂-: A triplet around δ 2.5-2.6 ppm (2H).

-

-CH₂-CH₂-CH₂-: A multiplet (quintet) around δ 2.2-2.3 ppm (2H).

-

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

Carbonyl Carbon (C=O): A signal in the range of δ 170-172 ppm.

-

Indazole Carbons: Multiple signals in the aromatic region (δ 110-145 ppm).

-

N-Methyl Carbon (N-CH₃): A signal around δ 33-35 ppm.

-

Chlorobutyl Carbons: Signals for the three methylene carbons, with the carbon attached to the chlorine (-CH₂Cl) being the most deshielded of the three (around δ 44-45 ppm).

-

Applications in Drug Discovery

The title compound is not intended as a final drug product but as a versatile building block for creating more complex molecules with potential therapeutic value. Its primary application lies in hit-to-lead and lead optimization campaigns.

Role as a Synthetic Intermediate

The key to its utility is the terminal chloride, which can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols, azides) via Sₙ2 reactions. This allows for the rapid generation of diverse molecular libraries.

Caption: The role of the title compound as a versatile intermediate.

-

Library Synthesis: By reacting the compound with a collection of primary or secondary amines, medicinal chemists can quickly synthesize a library of analogs to probe the structure-activity relationship (SAR) of a target protein.

-

Linker Chemistry: The chlorobutyl moiety can serve as an attachment point for linkers used in technologies like Proteolysis Targeting Chimeras (PROTACs), where a target-binding molecule (the indazole) is linked to an E3 ligase-recruiting moiety.

Safety, Handling, and Storage

All laboratory work should be conducted by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Hazards: The compound is classified as an irritant. Contact with skin, eyes, and mucous membranes should be avoided. The precursors, particularly 4-chlorobutyryl chloride, are corrosive and react violently with water.[7]

-

PPE: Standard PPE includes a lab coat, safety glasses or goggles, and nitrile gloves.

-

Handling: Avoid creating dust. Handle the moisture-sensitive precursor, 4-chlorobutyryl chloride, under an inert atmosphere. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[8][9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

References

- N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884379/]

- Meng, G., Yang, L., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 355–358. [URL: https://www.tandfonline.com/doi/abs/10.1080/00304948.2011.583802]

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/663118903c0d239c0aa35f83]

- Chen, G. J., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [URL: https://www.mdpi.com/1420-3049/29/12/2705]

- 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. (n.d.). Matrix Scientific. [URL: https://www.matrixscientific.com/4-chloro-n-1-methyl-1h-indazol-3-yl-butanamide-1427460-97-6.html]

- 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide | 1427460-97-6. (2023). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02181744.htm]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4939. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370603/]

- CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride. (n.d.). Google Patents. [URL: https://patents.google.

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.). Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET - 3-Amino-4-chloro-1H-indazole. (2021). Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC466270010&countryCode=US&language=en]

- Bromomethyl acetate 95 590-97-6. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/303208]

- Synthesis and biological evaluation of indazole derivatives. (2017). ResearchGate. [URL: https://www.researchgate.

- Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences, 24(10), 8686. [URL: https://pubmed.ncbi.nlm.nih.gov/37240028/]

- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [URL: https://www.mdpi.com/1422-0067/24/10/8686]

- 4-Chlorobutyrl Chloride-4635-59-0. (n.d.). Shree Ganesh Remedies Limited. [URL: https://www.ganesh-remedies.com/4-chlorobutyrl-chloride.html]

- SAFETY DATA SHEET - 1-Methyl-1H-indazole. (2024). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/477222]

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2015). International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(7), 1239-1268. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10379203/]

- Material Safety Data Sheet - 4-chloro acetanilinde ar. (n.d.). Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC108510250]

- CAS 4635-59-0: 4-Chlorobutyryl chloride. (n.d.). CymitQuimica. [URL: https://www.cymitquimica.com/cas/4635-59-0]

- Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). (n.d.). PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-methyl-1h-indazole-3-carboxylic-acid-methyl-ester]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide | 1427460-97-6 [chemicalbook.com]

- 7. CAS 4635-59-0: 4-Chlorobutyryl chloride | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

structure elucidation of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide

An In-Depth Technical Guide to the Structure Elucidation of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide

Introduction

In the landscape of pharmaceutical research and drug development, the precise and unambiguous determination of a molecule's structure is a foundational requirement. It underpins every subsequent stage, from understanding mechanism of action to ensuring manufacturing consistency and regulatory compliance. This guide provides a comprehensive, multi-technique workflow for the complete , a molecule featuring a substituted indazole core linked to a halogenated aliphatic side chain via an amide bond.

Chapter 1: Foundational Analysis and Purity Assessment

Before embarking on detailed spectroscopic analysis, two preliminary steps are critical: hypothesizing the structure to predict analytical outcomes and confirming the purity of the analytical sample. An impure sample can lead to confounding signals and an incorrect structural assignment.

Hypothesized Structure and Molecular Properties

The target molecule, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, is broken down into its constituent parts for a systematic analysis.

-

Molecular Formula : C₁₂H₁₄ClN₃O

-

Monoisotopic Mass : 267.0825 Da

-

Key Functional Groups :

-

Aromatic 1-methyl-indazole system

-

Secondary amide linkage

-

Aliphatic chlorobutane chain

-

These properties allow us to predict the expected outcomes in mass spectrometry and NMR, forming the basis of our analytical strategy.

Purity Confirmation via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical compounds.[1][2][3][4] Its high resolving power can separate the target compound from synthesis precursors, by-products, and degradation products.[1]

Causality of Method Choice : A reverse-phase C18 column is selected due to the molecule's moderate polarity. A gradient elution method, moving from a highly aqueous mobile phase to a more organic one, ensures that compounds with a wide range of polarities are effectively separated and eluted. A Diode Array Detector (DAD) is employed not only for quantification but also to assess peak purity by comparing UV-Vis spectra across a single chromatographic peak.

Experimental Protocol: HPLC Purity Assessment

-

Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.

-

Instrumentation : Agilent 1260 Infinity II HPLC or equivalent with a DAD.

-

Chromatographic Conditions :

-

Inject the sample onto the column.

-

Run the gradient method as specified in Table 1.

-

-

Data Analysis : Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >98% is typically desired for definitive structural analysis.

| Parameter | Value | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound. |

| Gradient | 10% B to 95% B over 15 min | Ensures elution of all potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | DAD, 254 nm | Common wavelength for aromatic systems. |

| Injection Vol. | 5 µL | Standard volume to avoid column overload. |

| Table 1. HPLC Method Parameters |

Chapter 2: Molecular Mass and Formula Confirmation by Mass Spectrometry

Mass spectrometry (MS) is a cornerstone of chemical analysis, providing precise mass measurements and invaluable structural clues through fragmentation analysis.[5]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which is essential for confirming the elemental composition.

Causality of Method Choice : Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.[6] Positive ion mode is chosen because the amide and indazole nitrogens are readily protonated.

Experimental Protocol: HRMS Analysis

-

Sample Preparation : Dilute the stock solution from the HPLC preparation to ~10 µg/mL using 50:50 acetonitrile/water with 0.1% formic acid.

-

Instrumentation : Thermo Scientific Q Exactive Orbitrap or equivalent.

-

Analysis : Infuse the sample directly or via LC-MS. Acquire data in positive ion mode over a mass range of m/z 100-500.

Data Interpretation : The primary goal is to find the protonated molecular ion, [M+H]⁺. A critical confirmation point is the presence of the A+2 isotope peak, characteristic of a chlorine-containing compound. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), we expect to see two peaks separated by approximately 2 Da with a relative intensity ratio of roughly 3:1.[7][8]

| Parameter | Theoretical Value | Observed Value (Expected) |

| Formula | C₁₂H₁₅ClN₃O⁺ | - |

| [M(³⁵Cl)+H]⁺ m/z | 268.0904 | 268.0901 ± 5 ppm |

| [M(³⁷Cl)+H]⁺ m/z | 270.0874 | 270.0871 ± 5 ppm |

| Intensity Ratio | ~3:1 | ~3:1 |

| Table 2. Expected HRMS Data |

Structural Fragmentation Analysis via Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, revealing details about the molecule's connectivity.[6]

Experimental Protocol: MS/MS Analysis

-

Instrumentation : Use the same HRMS instrument in MS/MS mode.

-

Parent Ion Selection : Set the instrument to isolate the [M+H]⁺ ion at m/z 268.09.

-

Fragmentation : Apply collision energy (e.g., 20-40 eV) to induce fragmentation.

-

Data Acquisition : Acquire the spectrum of the resulting fragment ions.

Predicted Fragmentation Pathway : The amide bond and the alkyl chloride are expected to be the most labile sites.

Caption: Predicted MS/MS fragmentation of the target molecule.

Chapter 3: Functional Group Identification by Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[9]

Causality of Method Choice : FTIR is exceptionally well-suited for confirming the successful formation of the amide bond. The disappearance of precursor signals (e.g., a broad O-H stretch from a carboxylic acid) and the appearance of characteristic amide bands provide definitive evidence.[9]

Experimental Protocol: FTIR Analysis

-

Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : PerkinElmer Spectrum Two or equivalent.

-

Data Acquisition : Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Spectral Features : The spectrum is expected to be dominated by features of the secondary amide and the aromatic ring.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Secondary Amide | N-H stretch | 3350 - 3250 | Strong, single sharp peak |

| Aromatic/Alkyl | C-H stretch | 3100 - 2850 | Medium to strong |

| Amide Carbonyl | C=O stretch (Amide I) | 1680 - 1640 | Very strong, sharp |

| Amide N-H bend | N-H bend (Amide II) | 1550 - 1510 | Strong |

| Aromatic Ring | C=C stretch | 1600, 1475 | Medium, sharp |

| Alkyl Halide | C-Cl stretch | 800 - 600 | Medium to weak |

| Table 3. Key Expected FTIR Absorption Bands[10][11][12] |

Chapter 4: Definitive Structure Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing unparalleled detail about the atomic connectivity and chemical environment of every proton and carbon atom.[13][14][15] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Causality of Experimental Choices :

-

¹H NMR : Identifies all unique proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR : Identifies all unique carbon environments.

-

COSY : Maps out all ¹H-¹H coupling networks, perfect for tracing the connectivity within the chlorobutyl chain.

-

HSQC : Connects each proton directly to the carbon it is attached to, providing a direct H-C correlation map.

-

HMBC : The key experiment for connecting molecular fragments. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to piece together the entire molecular puzzle, such as linking the amide proton to the indazole ring and the carbonyl carbon.

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, ensuring its signal is sharp and observable.

-

Instrumentation : Bruker Avance III 500 MHz spectrometer or equivalent.

-

Experiments : Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard instrument parameters.

Predicted ¹H and ¹³C NMR Data

The chemical shifts are predicted based on standard values for the functional groups present.

| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |

| N-H | ~8.5-9.5, singlet, 1H | - |

| Indazole H's | ~7.2-8.0, various doublets/triplets, 4H | ~110-140 |

| N-CH₃ | ~3.9, singlet, 3H | ~35 |

| C(=O)-CH₂ | ~2.5, triplet, 2H | ~34 |

| -CH₂-CH₂-CH₂- | ~2.1, multiplet, 2H | ~28 |

| -CH₂-Cl | ~3.7, triplet, 2H | ~45 |

| C=O | - | ~171 |

| Table 4. Predicted NMR Chemical Shifts (in DMSO-d₆)[16][17] |

Key 2D NMR Correlations for Structure Validation

The HMBC experiment is the final piece of the puzzle, connecting the isolated spin systems.

Caption: Key HMBC correlations confirming molecular connectivity.

Crucial HMBC Correlations :

-

Amide N-H Proton to Indazole C3 : This correlation definitively proves that the butanamide side chain is attached to the C3 position of the indazole ring.

-

Amide N-H Proton to Carbonyl Carbon (C=O) : Confirms the amide linkage.

-

N-Methyl Protons to Indazole C7a : This confirms the position of the methyl group on the N1 nitrogen of the indazole ring.

-

α-Methylene Protons (-CH₂-) to Carbonyl Carbon (C=O) : Connects the butyl chain to the amide carbonyl.

Conclusion: A Unified Structural Assignment

The is achieved through a systematic and orthogonal analytical workflow.

-

HPLC establishes the sample's purity, ensuring the integrity of subsequent spectroscopic data.

-

HRMS confirms the correct elemental formula through a highly accurate mass measurement and the characteristic isotopic pattern of chlorine.

-

MS/MS provides a fragmentation fingerprint consistent with the proposed connectivity of the indazole core and the chlorobutanamide side chain.

-

FTIR verifies the presence of essential functional groups, most notably the secondary amide linkage.

-

A full suite of 1D and 2D NMR experiments provides the definitive and final proof, mapping out the complete proton and carbon skeleton and unambiguously connecting all molecular fragments.

References

- BenchChem. (2025).

- Görler, A., et al. (2003). Structure Elucidation of Amide Bonds with Dipolar Chemical Shift NMR Spectroscopy.

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC, NIH.

- Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

- Gjetaj, M., & Spahiu, S. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed.

- D.M. Fast, et al. (2010).

- TutorChase. How can you identify the presence of halogens using mass spectrometry?. TutorChase.

- GL Tec. HPLC Methods for Pharmaceutical Research and Development. GL Tec.

- Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace.

- BenchChem. (2025). Validating Amide Bond Formation: An FT-IR Spectroscopy Comparison Guide. Benchchem.com.

- Singh, B. R. (2025). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation.

- G-J. D. Sun, et al. ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions....

- Nanalysis. (2023).

- Pharmaffiliates. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis.

- Chen, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.

- Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.

- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.

- Clark, J. (2022). mass spectra - the M+2 peak. Chemguide.

- LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts.

- Yang, J., et al. (2019). 1H NMR Spectrum of Amide Compounds. 大学化学.

- Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed.

- Duddeck, H., et al. (2002). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons.

Sources

- 1. HPLC Methods for Pharmaceutical Research and Development - GL Tec [gl-tec.com]

- 2. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]

- 3. moravek.com [moravek.com]

- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tutorchase.com [tutorchase.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jchps.com [jchps.com]

- 15. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]

- 16. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 17. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide

A Foreword for the Modern Drug Hunter: In the ever-evolving landscape of drug discovery, we often encounter novel chemical entities with promising, yet undefined, biological activities. 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide represents one such molecule—a compound of interest stemming from the privileged indazole scaffold, yet with a mechanism of action that remains to be fully elucidated. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a strategic framework for uncovering the therapeutic potential of this and similar novel compounds. We will delve into the predictive pharmacology based on its structural lineage and lay out a comprehensive, field-proven experimental roadmap to systematically define its molecular and cellular function.

The Indazole Scaffold: A Privileged Pharmacophore

The indazole core is a bicyclic heteroaromatic system that has proven to be a remarkably versatile scaffold in medicinal chemistry. Its derivatives have been successfully developed to target a wide array of biological entities, underscoring the chemical space's therapeutic richness.[1][2][3][4] Marketed drugs and clinical candidates containing the indazole moiety have demonstrated activities ranging from anti-inflammatory and analgesic to potent anticancer and antiemetic effects.[2]

The biological promiscuity of the indazole scaffold suggests that subtle modifications to its structure can lead to significant shifts in target engagement and subsequent pharmacological outcomes. This chemical tractability is what makes novel derivatives like 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide intriguing subjects of investigation.

Predictive Pharmacology: Potential Mechanisms of Action Based on Structural Analogs

Given the absence of direct literature on the target of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, a rational starting point is to examine the known mechanisms of action of structurally related indazole derivatives. The core structure, an N-substituted indazole-3-carboxamide, is a recurring motif in several classes of bioactive molecules.

1. Kinase Inhibition: A significant number of indazole derivatives have been identified as potent kinase inhibitors.[1] This includes inhibitors of Pim kinases, Bcr-Abl, and Fibroblast Growth Factor Receptors (FGFRs).[1] The indazole ring often serves as a hinge-binding motif, a key interaction for many kinase inhibitors.

2. Serotonin Receptor Modulation: The indazole-3-carboxamide scaffold is also present in selective serotonin 4 receptor (5-HT4R) antagonists.[5] These compounds have been investigated for their potential in treating pain.

3. Anticancer Activity via Apoptosis Induction: Recent studies on 1H-indazole-3-amine derivatives have shown promising anticancer effects. One such compound was found to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[6][7]

4. Antiviral and Antibacterial Properties: The structural class of N-arylindazole-3-carboxamides has yielded compounds with potent inhibitory activity against SARS-CoV-2.[8] Furthermore, other indazole derivatives have been identified as inhibitors of bacterial peptidoglycan synthesis.[9]

Based on these precedents, it is plausible that 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide may exert its biological effects through one or more of these mechanisms. The following sections will outline the experimental strategies to test these hypotheses.

A Phased Experimental Approach to Elucidate the Mechanism of Action

The following is a logical, multi-pronged approach to systematically uncover the mechanism of action of a novel compound like 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide.

Phase 1: Initial Phenotypic Screening and Target Identification

The initial step is to observe the compound's effect on whole cells to guide the subsequent, more focused investigations.

Experimental Protocol: Broad-Spectrum Phenotypic Screening

-

Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., A549 lung carcinoma, K562 chronic myeloid leukemia, PC-3 prostate cancer, HepG2 hepatocellular carcinoma) to identify potential anti-proliferative activity.[6][7]

-

MTT Assay: Perform a methyl thiazolyl tetrazolium (MTT) colorimetric assay to assess cell viability across a range of compound concentrations (e.g., 0.01 µM to 100 µM).

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the compound's potency and selectivity.

Experimental Workflow: Target Identification

Caption: Workflow for initial target identification of a novel compound.

Phase 2: Target Validation and Pathway Analysis

Once a putative target or a strong cellular phenotype is identified, the next phase involves validating the target and understanding its role in the broader cellular signaling network.

Experimental Protocol: Kinase Inhibition Assay

Assuming a kinase target is identified or suspected.

-

In Vitro Kinase Panel: Screen the compound against a panel of recombinant kinases (e.g., a commercial panel of >400 kinases) to determine its selectivity profile.

-

Biochemical IC50 Determination: For any identified kinase "hits," perform dose-response assays to determine the biochemical IC50. This is often done using radiometric (e.g., 32P-ATP) or fluorescence-based methods.

-

Cellular Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound engages the target kinase within intact cells.

Signaling Pathway Analysis

Caption: A simplified signaling pathway illustrating target engagement and downstream effects.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Treatment: Treat the sensitive cell line with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Immunoblotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target kinase, its phosphorylated form, and key downstream signaling proteins (e.g., p-Akt, p-ERK).

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify band intensities to assess changes in protein phosphorylation and expression.

Phase 3: Cellular Mechanism of Action and In Vivo Proof of Concept

The final phase connects the molecular mechanism to the cellular outcome and begins to explore the compound's potential in a more complex biological system.

Experimental Protocol: Cell Cycle and Apoptosis Assays

-

Flow Cytometry for Cell Cycle Analysis: Treat cells with the compound, fix, and stain with a DNA-intercalating dye (e.g., propidium iodide). Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Annexin V/PI Staining for Apoptosis: Treat cells and stain with Annexin V-FITC and propidium iodide. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. Analyze by flow cytometry to quantify apoptosis.

Quantitative Data Summary

| Assay Type | Predicted Outcome for an Anticancer Indazole | Example Data Point |

| MTT Assay | Dose-dependent decrease in cell viability | IC50 = 5.15 µM in K562 cells[6] |

| Kinase Assay | Selective inhibition of a specific kinase | IC50 < 10 nM for target kinase |

| Western Blot | Decrease in phosphorylation of downstream substrate | 75% reduction in p-ERK at 1 hour |

| Cell Cycle Analysis | Arrest at a specific phase of the cell cycle | G2/M arrest in 60% of cells at 24 hours |

| Apoptosis Assay | Increase in the percentage of apoptotic cells | 45% Annexin V positive cells at 48 hours |

Concluding Remarks

The journey to elucidate the mechanism of action of a novel compound like 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is a systematic process of hypothesis generation and rigorous experimental validation. By leveraging the known pharmacology of the indazole scaffold, researchers can formulate educated hypotheses that guide their experimental design. The phased approach outlined in this guide, from broad phenotypic screening to specific target validation and pathway analysis, provides a robust framework for uncovering the therapeutic potential of this and other novel chemical entities. This methodical progression is paramount for the successful translation of a promising molecule from the laboratory bench to a potential clinical candidate.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

-

N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide - PubChem. (URL: [Link])

-

N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC. (URL: [Link])

-

Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl). (URL: [Link])

-

N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. (URL: [Link])

-

Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry. (URL: [Link])

-

Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])

-

Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors - ResearchGate. (URL: [Link])

-

Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed. (URL: [Link])

-

Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])

-

Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials | Bentham Science. (URL: [Link])

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unmasking the Cellular Interactors of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a comprehensive strategy to identify and validate the biological targets of the novel compound, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. By dissecting its structural components—a privileged indazole scaffold prevalent in kinase inhibitors and a reactive chloroacetamide electrophile—we establish a primary hypothesis: this molecule functions as a covalent inhibitor, likely targeting protein kinases. This guide provides the scientific rationale and detailed experimental workflows required to test this hypothesis, moving from broad, proteome-wide screening to rigorous, cell-based validation.

Section 1: Foundational Hypothesis and Strategic Overview

The molecular architecture of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide provides critical clues to its potential mechanism of action. The indazole core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, such as axitinib and pazopanib, recognized for its ability to interact with the ATP-binding pocket of kinases.[1][2] The presence of a 4-chlorobutanamide group introduces a reactive electrophile, a "warhead" capable of forming a stable, covalent bond with nucleophilic amino acid residues, most notably cysteine, on a target protein.[3][4] Covalent inhibition offers distinct advantages, including prolonged target engagement and high potency, but also necessitates a thorough evaluation of off-target interactions to mitigate potential toxicity.[5][6]

This guide proposes a multi-phased approach to systematically identify and validate the biological targets of this compound, ensuring scientific rigor and building a robust data package for further drug development.

Section 2: Phase 1 - Unbiased Identification of the Target Landscape

The initial phase is designed to cast a wide net, identifying all potential protein interactors on a proteome-wide scale. We will employ two complementary, state-of-the-art methodologies: a chemoproteomic approach for unbiased covalent target discovery and a focused kinome profiling screen to assess selectivity within the kinase family.

Chemoproteomic Profiling for Covalent Target Identification

To globally map the covalent targets of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide, we will utilize an activity-based protein profiling (ABPP) strategy, specifically isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP).[7] This powerful technique allows for the identification of probe-labeled proteins and the exact sites of modification.[5][8]

The core of this workflow is the synthesis of a chemical probe, an analogue of the parent compound featuring a bioorthogonal handle for enrichment and detection. A terminal alkyne group is an ideal choice for this purpose, as it is small, chemically stable, and allows for efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[9][10]

Caption: Chemoproteomic Workflow for Covalent Target ID.

-

Probe Synthesis: Synthesize an alkyne-derivatized probe of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. A common strategy is to replace the terminal methyl group of the butanamide chain with a propargyl group.

-

Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., K-562 chronic myelogenous leukemia cells) to ~80% confluency. Treat cells with either the alkyne probe, the parent compound (for competition), or DMSO (vehicle control) for a defined period (e.g., 2 hours).

-

Cell Lysis: Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.

-

Click Chemistry: To the proteome lysates, add biotin-azide, TCEP, TBTA, and copper(II) sulfate. Incubate for 1-2 hours at room temperature to conjugate biotin to the alkyne-labeled proteins.[5]

-

Protein Precipitation and Digestion: Precipitate the proteins (e.g., with methanol/chloroform), wash, and resuspend. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest the proteins into peptides overnight using sequencing-grade trypsin.

-

Enrichment of Biotinylated Peptides: Incubate the peptide mixture with streptavidin-agarose beads to enrich for biotinylated peptides (i.e., those covalently modified by the probe).

-

LC-MS/MS Analysis: Elute the enriched peptides from the beads and analyze by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a human protein database to identify the labeled proteins and the specific peptide sequences containing the modification.[11][12][13] The site of modification will be identified by a mass shift on a specific amino acid (likely cysteine). Quantitative differences between the probe-only and competition samples will reveal specific targets.

Kinome Profiling

To complement the unbiased chemoproteomic screen, a broad kinase panel profiling assay will provide a focused assessment of the compound's activity and selectivity against a large number of purified human kinases. Several commercial vendors offer these services, which are invaluable for quickly identifying primary kinase targets and potential off-target liabilities within this critical enzyme family.[2][14][15]

-

Vendor Selection: Select a contract research organization (CRO) that offers a comprehensive kinase profiling panel (e.g., Reaction Biology's HotSpot™, AssayQuant's KinSight™, Pharmaron's Kinase Panel).[2][14][15] Opt for a service that provides activity-based assays (e.g., radiometric ³³P-ATP incorporation or ADP-Glo™) rather than binding-only assays.

-

Assay Conditions: Screen 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of over 400 kinases. It is crucial to perform the assay at a physiologically relevant ATP concentration (e.g., 1 mM) to better mimic the cellular environment.[2]

-

Data Analysis: The primary output will be the percent inhibition of each kinase at the tested compound concentrations. This data is typically visualized as a kinome tree or a waterfall plot to easily identify the most potently inhibited kinases.

| Parameter | Chemoproteomics (isoTOP-ABPP) | Kinome Profiling |

| Principle | Unbiased, covalent modification capture | Activity-based inhibition of purified enzymes |

| Scope | Proteome-wide | Kinome-wide (~500 kinases) |

| Context | Intact cells | In vitro (recombinant enzymes) |

| Output | Identity of covalent targets and modification sites | Percent inhibition, IC₅₀ values |

| Primary Goal | Unbiased target discovery | Kinase selectivity and potency assessment |

Section 3: Phase 2 - Target Validation and Functional Characterization

Data from Phase 1 will generate a list of high-confidence candidate targets. Phase 2 is dedicated to validating these interactions in a cellular context and understanding the functional consequences of target engagement.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that confirms direct binding of a compound to its target in intact cells or cell lysates.[16] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][18] This change in thermal stability can be quantified, providing direct evidence of target engagement.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

-

Cell Treatment: Treat intact cells with the compound (e.g., at 10x the cellular IC₅₀) or DMSO for 1-2 hours.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the candidate target protein.

-

Data Analysis: Quantify the band intensities at each temperature for both the DMSO and compound-treated samples. Plot the fraction of soluble protein versus temperature. A shift in the melting curve (ΔTm) for the compound-treated sample compared to the DMSO control indicates target stabilization and engagement.[19]

Functional Cellular Assays

Confirming target engagement with CETSA is crucial, but it is equally important to demonstrate that this binding event leads to a functional consequence in the cell. The choice of assay depends on the identity of the validated target kinase.

-

Cellular Phosphorylation Assay: If the target is a kinase with a known substrate, a cellular phosphorylation assay is the most direct way to measure functional inhibition.[20]

-

Protocol: Treat cells with a dose-range of the compound. Lyse the cells and measure the phosphorylation status of the target's substrate using a phospho-specific antibody via Western blot or ELISA. A dose-dependent decrease in substrate phosphorylation confirms functional inhibition of the kinase.

-

-

NanoBRET™ Target Engagement Assay: This assay provides a quantitative measure of compound affinity and residence time at the target kinase within living cells.[21] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the ATP pocket. A test compound will compete with the tracer, leading to a loss of BRET signal. This is an excellent orthogonal method to CETSA for confirming target binding.[1][20]

-

Cell Proliferation Assays: If the target kinase is a known driver of cell survival in a specific cancer cell line (e.g., an oncogene), a cell proliferation assay can link target inhibition to an anti-cancer phenotype.[20]

-

Protocol: Use a cell line known to be dependent on the target kinase. Treat the cells with a dose-range of the compound for 72 hours. Measure cell viability using a reagent like CellTiter-Glo®. A dose-dependent decrease in cell proliferation indicates that the compound is inhibiting a critical survival pathway mediated by the target kinase.

-

Section 4: Data Synthesis and Path Forward

The successful execution of this multi-phased strategy will yield a comprehensive profile of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide's biological activity. The chemoproteomics and kinome profiling data will provide a global map of its selectivity, while CETSA and functional cellular assays will offer definitive validation of on-target activity in a physiologically relevant setting. By integrating these datasets, researchers can confidently identify the primary biological targets, understand potential off-target effects, and build a strong, data-driven foundation for advancing this promising compound through the drug discovery pipeline.

References

-

Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153. [Link]

-

Keeley, A., et al. (2018). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Angewandte Chemie International Edition, 57(42), 13995–13999. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

-

Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]

-

Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(26). [Link]

-

Luceome Biotechnologies. (2021). Kinase Profiling Services. [Link]

-

Wu, H., et al. (2020). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 40(5), 1735–1766. [Link]

-

Adusumalli, S., et al. (2017). Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(6), 635–651. [Link]

-

Varedian, A., et al. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 62, 1–10. [Link]

-

Pharmaron. Kinase Profiling I Pharmaron CRO Services. [Link]

-

Astuti, P., et al. (2016). Binding assays to profile target engagement by kinase inhibitors in vitro. Biochemical Society Transactions, 44(4), 951–956. [Link]

-

Lapek, J. D., Jr, et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 141(1), 149–159. [Link]

-

Lapek, J. D., Jr, et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 141(1), 149–159. [Link]

-

Dai, L., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. International Journal of Molecular Sciences, 22(8), 4225. [Link]

-

Fittolani, G., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(10), 1709–1719. [Link]

-

Weerapana, E., et al. (2010). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 6(11), 787–793. [Link]

-

Domainex. Reversible Covalent Inhibitor Binding Assay. [Link]

-

Zhang, H., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 119. [Link]

-

Miettinen, T. P., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(26), 9110–9118. [Link]

-

Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e460. [Link]

-

Johnson, C. N., et al. (2018). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3179–3186. [Link]

-

Yang, T. Y., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3373–3383. [Link]

-

Zhang, B., et al. (2009). A Data Analysis Pipeline for Mass Spectrometry-Based Differential Proteomics Discovery. The Open Proteomics Journal, 2, 45–56. [Link]

-

Wouters, E., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 16(4), 547. [Link]

-

Bantscheff, M., et al. (2012). Mass spectrometry-based chemoproteomic approaches. Methods in Molecular Biology, 803, 3–13. [Link]

-

Smith, C. D., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Cellular Signalling, 76, 109789. [Link]

-

Morgan, H. P., et al. (2012). A new family of covalent inhibitors block nucleotide binding to the active site of pyruvate kinase. Biochemical Journal, 448(1), 67–74. [Link]

-

Yang, T. Y., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3373–3383. [Link]

-

Lauber, M. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2418–2429. [Link]

-

Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e460. [Link]

-

Southwest Research Institute. Mass Spec Data Analysis. [Link]

-

Stevers, L. J., et al. (2021). Chemoproteomic Profiling Studies of Compound Selectivity and Target Protein Ligandability. [Link]

-

Tabb, D. L. (2004). Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. [Link]

-

Weerapana, E., et al. (2010). Analysis of protein targets of covalent kinase inhibitors. Nature Chemical Biology, 6(11), 787–793. [Link]

-

Ghashghaei, H., et al. (2021). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 11(54), 34188–34213. [Link]

-

Sivakumar, K., et al. (2021). A Fluorogenic Probe for the Copper(I)-Catalyzed Azide−Alkyne Ligation Reaction: Modulation of the Fluorescence Emission via 3(n,π) − 1(π,π) Inversion. Organic Letters, 23(17), 6811–6815. [Link]

-

Jena Bioscience. Alkyne-containing Fluorescent Dyes. [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. assayquant.com [assayquant.com]

- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]

- 9. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamopenarchives.com [benthamopenarchives.com]

- 12. Mass Spec Data Analysis | Southwest Research Institute [swri.org]

- 13. cs.nyu.edu [cs.nyu.edu]

- 14. reactionbiology.com [reactionbiology.com]

- 15. pharmaron.com [pharmaron.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Kinase Target Engagement | Kinase Affinity Assay [promega.co.uk]

In Silico Analysis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide: A Technical Guide to Target Interaction and Dynamics

Introduction

In the landscape of modern drug discovery, the integration of computational methods, or in silico modeling, has become indispensable.[1][2][3] These techniques offer a powerful lens through which we can predict, analyze, and refine the interactions between small molecules and their biological targets, thereby accelerating the development of new therapeutics.[3][4] This guide provides an in-depth technical walkthrough of the in silico modeling of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide , a novel compound with potential therapeutic applications.

While the specific biological target of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is not yet publicly characterized, its indazole core is a well-established scaffold in medicinal chemistry, frequently associated with kinase inhibition. For the purposes of this comprehensive guide, we will hypothesize its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key signaling protein implicated in angiogenesis and a prominent target in oncology.

This document will detail a multi-faceted computational approach, encompassing molecular docking to predict binding affinity and conformation, molecular dynamics simulations to assess complex stability and dynamics, and pharmacophore modeling to elucidate key chemical features for biological activity. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these methodologies to their own investigations.

Part 1: Molecular Docking - Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries and the prioritization of candidates for further experimental validation.

Scientific Rationale

The primary objective of molecular docking is to identify the most energetically favorable binding pose of a ligand within the active site of a protein. This is achieved through a scoring function that estimates the binding free energy. A lower binding energy score typically indicates a more stable and potent interaction. In this study, we will utilize AutoDock Vina, a widely used and robust docking program.[6][7]

Experimental Workflow: Molecular Docking

Detailed Protocol: Molecular Docking

-

Protein Preparation:

-

Download the crystal structure of VEGFR-2 in complex with a known ligand (e.g., PDB ID: 2XIR) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide. If a crystal structure is unavailable, generate a 3D conformation from its 2D structure using a program like Open Babel.

-

Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the active site of VEGFR-2. The coordinates of the co-crystallized ligand can be used to center the grid box.

-

-

Docking Execution:

-

Use AutoDock Vina to perform the docking simulation. The program will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.

-

-

Results Analysis:

-

Analyze the output file to identify the binding poses with the lowest binding energies.

-

Visualize the top-ranked binding pose in complex with the protein using molecular graphics software like PyMOL or UCSF Chimera to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions).[6]

-

Hypothetical Docking Results

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (VEGFR-2) |

| 1 | -8.5 | Cys919, Asp1046, Glu885 |

| 2 | -8.2 | Val848, Ala866, Leu1035 |

| 3 | -7.9 | Phe1047, Cys1045, Val916 |

Part 2: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[8][9][10]

Scientific Rationale

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the atomistic movements as a function of time.[11] By simulating the protein-ligand complex in a solvated environment, we can assess the stability of the binding pose predicted by docking, analyze conformational changes, and calculate binding free energies with greater accuracy. For this guide, we will use GROMACS, a versatile and widely used MD simulation package.[8][11][12][13]

Experimental Workflow: Molecular Dynamics Simulation

Detailed Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

Use the best-ranked docked pose of the 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide-VEGFR-2 complex as the starting structure.

-

Generate the topology and parameter files for the protein using a force field such as CHARMM36.[9][10]

-

Generate the topology and parameters for the ligand using a tool like the CGenFF server.[10]

-

-

Solvation and Ionization:

-

Create a simulation box and solvate the complex with a water model (e.g., TIP3P).

-

Add ions to neutralize the system.[9]

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-